Cas no 1556950-85-6 (2-fluoro-2-(4-methoxyphenyl)propan-1-amine)

2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. The presence of both a fluorine atom and a methoxy group on the phenyl ring enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The fluorine substitution can improve metabolic stability and lipophilicity, while the methoxy group offers electronic modulation for tailored interactions. This compound is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. Its well-defined structure and purity ensure reproducibility in synthetic pathways, supporting advanced research in drug discovery and development.
2-fluoro-2-(4-methoxyphenyl)propan-1-amine structure
1556950-85-6 structure
Product Name:2-fluoro-2-(4-methoxyphenyl)propan-1-amine
CAS No:1556950-85-6
MF:C10H14FNO
MW:183.22266626358
CID:5579350
Update Time:2025-10-22

2-fluoro-2-(4-methoxyphenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, β-fluoro-4-methoxy-β-methyl-
    • 2-fluoro-2-(4-methoxyphenyl)propan-1-amine
    • Inchi: 1S/C10H14FNO/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6H,7,12H2,1-2H3
    • InChI Key: BQIKFZOCGYWPDZ-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(OC)=CC=1)(F)(C)CN

Experimental Properties

  • Density: 1.060±0.06 g/cm3(Predicted)
  • Boiling Point: 283.8±30.0 °C(Predicted)
  • pka: 8.41±0.10(Predicted)

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Additional information on 2-fluoro-2-(4-methoxyphenyl)propan-1-amine

Comprehensive Overview of 2-Fluoro-2-(4-Methoxyphenyl)Propan-1-Amine (CAS No. 1556950-85-6)

2-Fluoro-2-(4-methoxyphenyl)propan-1-amine (CAS No. 1556950-85-6) is a fluorinated organic compound with a unique structural framework that combines an aromatic methoxy group with an amine-functionalized propane backbone. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both fluoro and methoxy substituents enhances its versatility in drug design, particularly in modulating metabolic stability and target binding affinity.

In recent years, the demand for fluorinated amines like 2-fluoro-2-(4-methoxyphenyl)propan-1-amine has surged, driven by their applications in the development of CNS-targeting therapeutics and enzyme inhibitors. Researchers are particularly interested in its role as a precursor for chiral intermediates, which are critical for asymmetric synthesis in modern medicinal chemistry. The compound's CAS No. 1556950-85-6 is frequently searched in scientific databases, reflecting its relevance in high-impact journals and patent filings.

From an industrial perspective, 2-fluoro-2-(4-methoxyphenyl)propan-1-amine is synthesized via multi-step organic reactions, often involving nucleophilic fluorination and reductive amination. Its physicochemical properties—such as solubility in polar solvents and moderate lipophilicity—make it suitable for formulation studies. Environmental and regulatory considerations are also key discussion points, as sustainable synthesis methods for fluorinated compounds align with global green chemistry initiatives.

The compound's potential in neuropharmacology is another hot topic, with studies exploring its derivatives as modulators of neurotransmitter systems. Questions like "How does 2-fluoro-2-(4-methoxyphenyl)propan-1-amine interact with G-protein-coupled receptors?" or "What are its metabolic pathways?" are commonly raised in academic forums. These inquiries underscore the need for detailed pharmacokinetic profiling, a trend mirrored in AI-driven drug discovery platforms.

In summary, 2-fluoro-2-(4-methoxyphenyl)propan-1-amine (CAS No. 1556950-85-6) represents a promising scaffold in synthetic and applied chemistry. Its integration into high-throughput screening libraries and structure-activity relationship (SAR) studies highlights its enduring scientific value. Future research may focus on optimizing its synthetic routes or expanding its utility in material science, further solidifying its role in innovation-driven industries.

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